Regioisomeric Differentiation: 4-Fluorophenyl on Amide vs. 4-Fluorophenyl on Oxadiazole (Positional Selectivity Implications)
The target compound (C₂₃H₁₇FN₃O₃, MW 409.4 g/mol) and its primary regioisomer CHEBI:116886 (C₂₂H₁₆FN₃O₃, MW 389.4 g/mol) differ in two critical structural features: (a) the target compound bears the 4-fluorophenyl on the exocyclic amide nitrogen, whereas CHEBI:116886 places it at the oxadiazole C3 position; (b) the target compound carries a 4-methoxyphenyl at the oxadiazole C3, whereas CHEBI:116886 bears a 3-methoxyphenyl on the amide nitrogen [1]. These differences produce a molecular weight shift of 20.0 g/mol and distinct hydrogen-bond donor/acceptor topologies. The oxadiazole C3 substitution in the target compound extends the molecular axis orthogonal to the benzamide plane, whereas the regioisomer's substitution pattern projects the aryl group along a different vector, leading to fundamentally different 3D pharmacophoric geometries .
| Evidence Dimension | Molecular topology and substitution pattern |
|---|---|
| Target Compound Data | C₂₃H₁₇FN₃O₃; MW 409.4; 4-F-phenyl on amide N; 4-OCH₃-phenyl on oxadiazole C3 |
| Comparator Or Baseline | CHEBI:116886: C₂₂H₁₆FN₃O₃; MW 389.4; 4-F-phenyl on oxadiazole C3; 3-OCH₃-phenyl on amide N |
| Quantified Difference | ΔMW = 20.0 g/mol; regioisomeric substitution pattern reversal; meta- vs. para-methoxy positioning |
| Conditions | Structural comparison based on IUPAC nomenclature and ChEBI annotations |
Why This Matters
In screening library procurement, regioisomers cannot be interchanged without risking altered target engagement profiles; this compound offers a substitution pattern not represented by the more commonly catalogued CHEBI:116886.
- [1] ChEBI. CHEBI:116886 — 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide. European Bioinformatics Institute. View Source
